molecular formula C12H18ClN B1341652 2-Benzylpiperidine hydrochloride CAS No. 192872-58-5

2-Benzylpiperidine hydrochloride

Cat. No.: B1341652
CAS No.: 192872-58-5
M. Wt: 211.73 g/mol
InChI Key: QJPBYKFOQQDQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpiperidine hydrochloride is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is significantly less potent. The compound primarily boosts norepinephrine levels with minimal effect on dopamine levels . Its primary use is as a synthetic intermediate in the manufacture of other drugs .

Biochemical Analysis

Biochemical Properties

2-Benzylpiperidine hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to boost norepinephrine levels to a similar extent as d-amphetamine, although it has minimal effects on dopamine levels. The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This interaction suggests that this compound primarily influences the noradrenergic system, which is involved in the regulation of attention, arousal, and stress responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to boost norepinephrine levels impacts the adrenergic receptors on the cell surface, leading to changes in intracellular signaling cascades. These changes can affect gene expression and cellular metabolism, potentially altering cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects may diminish over time due to metabolic degradation. Long-term exposure to the compound can lead to adaptive changes in cellular function, potentially resulting in tolerance or desensitization to its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and increase alertness by boosting norepinephrine levels. At high doses, it may cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into inactive metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and duration of action, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by the norepinephrine transporter, which facilitates its uptake into adrenergic neurons. Once inside the cell, this compound can accumulate in intracellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of adrenergic neurons, where it interacts with the norepinephrine transporter and other biomolecules. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride with piperidine under basic conditions to form 2-Benzylpiperidine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylpiperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its effects on neurotransmitter levels, particularly norepinephrine.

    Medicine: Investigated for potential therapeutic uses, although its low potency limits its direct application.

    Industry: Utilized in the production of other pharmaceutical compounds

Comparison with Similar Compounds

Uniqueness: this compound is unique in its relatively low potency and selective action on norepinephrine levels. This makes it less likely to cause the dopaminergic side effects associated with more potent stimulants .

Properties

IUPAC Name

2-benzylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPBYKFOQQDQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589591
Record name 2-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192872-58-5
Record name 2-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-benzylpyridine (2.0 g, 12 mmol) in MeOH (50 mL) containing conc. HCl (1 mL) was hydrogenated in a Parr apparatus over Pt (PtO2, 30 mg) at 25° C. The reaction was allowed to proceed at 22 psi for 5 h, 45 psi for 4 h, then overnight at 22 to 12 psi. The catalyst was removed by filtration and the solvent was removed in vacuo to give a syrup. Absolute EtOH (50 mL) was added and then evaporated in vacuo. This was repeated to give a near colorless solid. The solid was triturated with ether (2×20 mL) and dried in vacuo to give a colorless powder (2.36 g, 94% yield); mp 128-131° C., lit. 125-130° C. (vide supra); 1H NMR (D2O) 1.45-2.05 (m, 6H), 2.80-3.05 (m, 3H), 3.27-3.45 (m, 2H) 7.26-7.46 (m, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzylpiperidine hydrochloride
Reactant of Route 3
2-Benzylpiperidine hydrochloride
Reactant of Route 4
2-Benzylpiperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Benzylpiperidine hydrochloride
Reactant of Route 6
2-Benzylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.